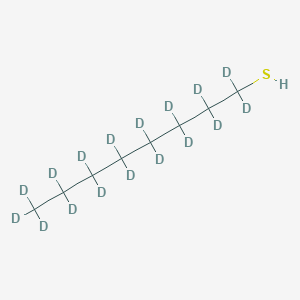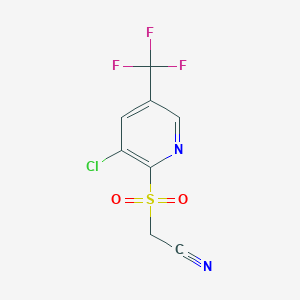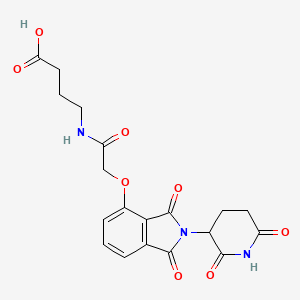
E3 连接酶配体连接物 15
描述
“E3 ligase Ligand-Linker Conjugates 15” is a conjugate of E3 ubiquitin ligase ligand-Linker . It can be used to synthesize complete Proteolysis Targeting Chimeras (PROTACs) molecules . These are part of the proteolysis targeting chimera (PROTAC) that targets proteolysis and combines the E3 ubiquitin ligase ligand and a linker .
Synthesis Analysis
The synthesis of “E3 ligase Ligand-Linker Conjugates 15” involves addressing different E3 ubiquitin ligases and connecting their respective small-molecule binders via various linkers . The spectrum of CDK6-specific PROTACs was extended to von Hippel Lindau (VHL) and cellular inhibitor of apoptosis .
Molecular Structure Analysis
E3 ubiquitin ligases are a large family of enzymes that join in a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . They play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates .
Chemical Reactions Analysis
E3 ubiquitin ligases regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) . They can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates .
科学研究应用
Proteolysis Targeting Chimeric Molecules (PROTACs)
E3 ligase Ligand-Linker Conjugates 15 is used in the development of Proteolysis Targeting Chimeric Molecules (PROTACs) . PROTACs are heterobifunctional molecules that induce the approach of a target protein to the cellular degradation machine . They consist of three essential components: a ligand that binds to the target protein, a recruiter that binds to the E3 ligase, and a linker that connects these two elements .
Targeted Protein Degradation
E3 ligase Ligand-Linker Conjugates 15 is used in targeted protein degradation . This approach uses small molecules that hijack the cellular protein homeostasis system to degrade proteins of interest . This can be accomplished by utilizing the ubiquitin-proteasome system (UPS) as exemplified by PROTACs .
Therapeutic Strategy for Diseases
The degradation of disease-relevant proteins is an emerging therapeutic strategy for a wide range of diseases, such as cancer, viral infections, and immune and neurodegenerative disorders . PROTACs, which use E3 ligase Ligand-Linker Conjugates 15, have demonstrated significant advantages over classic inhibitors, particularly in selectivity and their ability to overcome drug resistance issues .
Drug Discovery
E3 ligase ligand-linker conjugate accelerates the PROTAC discovery . Researchers usually use techniques such as immunoblotting and mass spectrometry to measure protein levels to screen for active Protacs, and then combine these molecules with E3 Ligase Ligand-Linker Conjugate to build a PROTAC .
Development of E3 Ligase UBR1 Recruiters
E3 ligase Ligand-Linker Conjugates 15 is used in the development of recruiters for the E3 ligase UBR1 . This widely expressed protein has recently been demonstrated to be efficient in driving the degradation of oncogenic proteins .
Expanding the Arsenal of E3 Ubiquitin Ligases
E3 ligase Ligand-Linker Conjugates 15 is used in expanding the arsenal of E3 ubiquitin ligases for proximity-induced protein degradation . Only about 2% of the more than 600 E3 ligases have been utilized to date . Exploiting additional E3 ligases that are, for example, selectively expressed in specific tissues or cells, or regulated under certain conditions, can considerably broaden the applicability of molecular degraders as a therapeutic modality .
作用机制
Target of Action
The primary target of E3 ligase Ligand-Linker Conjugates 15 is the E3 ubiquitin ligases . E3 ubiquitin ligases are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . They are involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .
Mode of Action
E3 ligase Ligand-Linker Conjugates 15 interacts with its targets, the E3 ubiquitin ligases, by promoting the transfer of ubiquitin onto a lysine of the substrate protein . This process consists of a cascade of distinct steps, starting with ubiquitin activation by enzyme E1. Ubiquitin is then passed to the E2 or ubiquitin-conjugating enzyme by trans-thioesterification .
Biochemical Pathways
The action of E3 ligase Ligand-Linker Conjugates 15 affects the ubiquitin-proteasome system (UPS), a major pathway for protein degradation . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . As reported, the UPS can regulate degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .
Pharmacokinetics
It is known that the compound is part of proteolysis targeting chimera (protac) that targets proteolysis and combines the e3 ubiquitin ligase ligand and a linker . The design of PROTACs can influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.
Result of Action
The molecular and cellular effects of the action of E3 ligase Ligand-Linker Conjugates 15 involve the degradation of targeted proteins. The compound promotes the ubiquitination of these proteins, marking them for degradation by the proteasome . This can lead to the regulation of numerous cellular processes, some of which are associated with the development of diseases such as cancer .
Action Environment
The action, efficacy, and stability of E3 ligase Ligand-Linker Conjugates 15 can be influenced by various environmental factors. For instance, the cellular environment and the presence of other proteins can affect the formation of the ternary complex that results in protein ubiquitination and subsequent degradation
安全和危害
未来方向
The field of E3 ligase ligands has grown substantially, mainly due to the advancements in the discovery of non-peptidic E3 ligase ligands . Expanding the artillery of E3 ligands could contribute to broadening the scope of targeted protein degradation . This could help to find new prognostic markers and accelerate the growth of anticancer therapeutic approaches .
属性
IUPAC Name |
4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O8/c23-13-7-6-11(17(27)21-13)22-18(28)10-3-1-4-12(16(10)19(22)29)30-9-14(24)20-8-2-5-15(25)26/h1,3-4,11H,2,5-9H2,(H,20,24)(H,25,26)(H,21,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVLFEVSXBBCIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
E3 ligase Ligand-Linker Conjugates 15 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



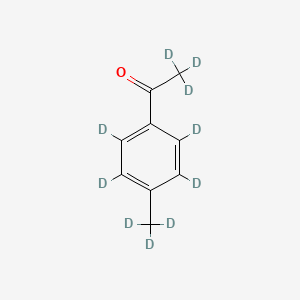
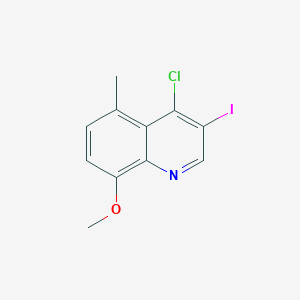

![2-[(5-Chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1436300.png)


![3-Chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B1436306.png)

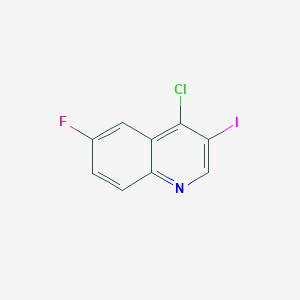

![N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide](/img/structure/B1436311.png)
